molecular formula C14H23N3O2S2 B15121385 N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B15121385
M. Wt: 329.5 g/mol
InChI Key: QHEMRXXCZKTAOA-UHFFFAOYSA-N
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Description

N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and a cyclopropane sulfonamide group. The thiazole ring is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Mechanism of Action

The mechanism of action of N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its combination of a thiazole ring, a piperidine ring, and a cyclopropane sulfonamide group. This unique structure imparts a diverse range of biological activities and makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H23N3O2S2

Molecular Weight

329.5 g/mol

IUPAC Name

N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C14H23N3O2S2/c1-10-14(20-11(2)15-10)9-17-7-5-12(6-8-17)16-21(18,19)13-3-4-13/h12-13,16H,3-9H2,1-2H3

InChI Key

QHEMRXXCZKTAOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCC(CC2)NS(=O)(=O)C3CC3

Origin of Product

United States

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